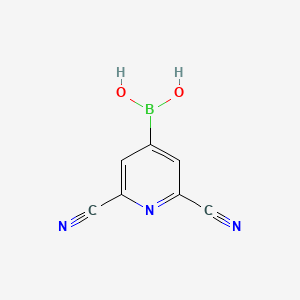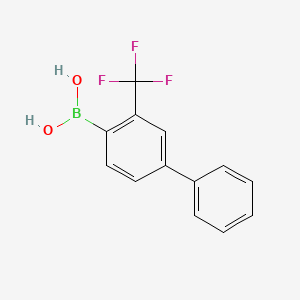
Pra-NH2 TFA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pra-NH2 TFA involves the protection of amines using carbamate groups. One common method is the use of di-t-butyl dicarbonate (Boc2O) to protect the amine group. The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) . The general steps include:
Protection: The amine attacks the carbonyl carbon of Boc2O, forming a tetrahedral intermediate.
Deprotection: The protected amine is treated with TFA, which removes the Boc group, liberating CO2 and t-butyl alcohol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The process includes solid-phase peptide synthesis (SPPS) where the compound is synthesized on a resin and then cleaved using TFA .
Analyse Chemischer Reaktionen
Types of Reactions
Pra-NH2 TFA undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines .
Wissenschaftliche Forschungsanwendungen
Pra-NH2 TFA is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Proteomics Research: Used as a biochemical tool for studying proteins and peptides.
Drug Development: Utilized in the synthesis of peptide-based drugs.
Biological Studies: Employed in the study of enzyme-substrate interactions and protein folding.
Industrial Applications: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Pra-NH2 TFA involves the protection and deprotection of amine groups. The compound acts by forming a stable carbamate group with the amine, which can be removed under acidic conditions using TFA. This process is crucial in peptide synthesis, where selective protection and deprotection of functional groups are required .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-NH2-PEG3500-NH2 TFA: Another compound used in peptide synthesis with similar protective properties.
CBz-NH2 TFA: A compound with a benzyl protecting group, used in similar applications.
Uniqueness
Pra-NH2 TFA is unique due to its specific molecular structure, which provides stability and ease of deprotection under mild conditions. This makes it particularly useful in proteomics research and peptide synthesis .
Eigenschaften
IUPAC Name |
(2S)-2-aminopent-4-ynoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2.C2HF3O2/c1-2-3-4(6)5(7)8;3-2(4,5)1(6)7/h1,4H,3,6H2,(H,7,8);(H,6,7)/t4-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITVOKLFILARSI-WCCKRBBISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride hydrate](/img/structure/B6343524.png)
![2-Chloro-2-fluoro-2-[4-(trifluoromethyl)phenyl]acetyl fluoride](/img/structure/B6343525.png)








